N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-12-11-9(4-8-18-11)3-6-14(12)7-5-13-19(16,17)10-1-2-10/h3-4,6,8,10,13H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGUUVUDEQVURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide generally involves multiple synthetic routes. Typically, the process starts with the synthesis of the furo[2,3-c]pyridine core, which is achieved through a series of cyclization and substitution reactions. The core compound is then subjected to a stepwise addition of the ethyl chain, followed by the introduction of the cyclopropanesulfonamide group under controlled conditions. Industrial production methods may involve catalytic processes and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide involves interactions with molecular targets such as enzymes or receptors. The compound's structural features enable it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor functions. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Compared to similar compounds, such as those containing only furo[2,3-c]pyridine or only cyclopropanesulfonamide groups, N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide showcases enhanced reactivity and specificity. The combination of furan and pyridine rings with a cyclopropanesulfonamide moiety grants it unique properties, making it a valuable molecule for research and industrial applications. Similar compounds may include N-(2-(furo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide and related derivatives, which differ in structural complexity and reactivity profiles.
And there you have it—everything you need to know about this compound, in all its multifaceted glory. Chemistry really does have its moments of pure fascination, doesn't it?
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is a complex organic compound notable for its unique structural features, which include a furo[2,3-c]pyridine moiety and a cyclopropanesulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Furo[2,3-c]pyridine | A bicyclic heterocyclic structure that contributes to the compound's pharmacological properties. |
| Cyclopropanesulfonamide | A functional group known for its ability to interact with various biological targets. |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The furo[2,3-c]pyridine moiety is believed to facilitate binding through hydrogen bonding and hydrophobic interactions, potentially inhibiting key enzymatic pathways involved in disease processes.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furo[2,3-c]pyridine have shown efficacy against various bacterial strains, suggesting that this compound could be developed as an antibiotic agent.
Anticancer Properties
Research has highlighted the potential of furo[2,3-c]pyridine derivatives in cancer therapy. These compounds may induce apoptosis in cancer cells by targeting specific signaling pathways. For example, studies have reported that similar compounds can inhibit cell proliferation in various cancer cell lines by disrupting the cell cycle.
Enzyme Inhibition
The cyclopropanesulfonamide group is known for its ability to inhibit specific enzymes. This compound may act as an inhibitor of proteases or kinases, which are crucial in numerous cellular processes including signal transduction and metabolic regulation.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antimicrobial Activity :
- A series of furo[2,3-c]pyridine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values as low as 5 µg/mL, demonstrating potent antimicrobial activity.
-
Anticancer Evaluation :
- In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that derivatives of the compound induced significant apoptosis at concentrations ranging from 10 to 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptotic cells.
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Enzyme Inhibition Studies :
- A recent investigation assessed the inhibitory effects of this compound on a specific kinase involved in cancer signaling pathways. The compound demonstrated an IC50 value of 0.1 µM, indicating strong inhibitory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
